molecular formula C15H17ClFN3O2S B2963718 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2034304-44-2

1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2963718
CAS No.: 2034304-44-2
M. Wt: 357.83
InChI Key: XFTRELLIQWGXQZ-UHFFFAOYSA-N
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Description

The compound 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine features a piperidine scaffold substituted with a 3-chloro-4-fluorophenylsulfonyl group at position 1 and a 1-methylpyrazol-4-yl moiety at position 2.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN3O2S/c1-19-10-11(9-18-19)15-4-2-3-7-20(15)23(21,22)12-5-6-14(17)13(16)8-12/h5-6,8-10,15H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTRELLIQWGXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a synthetic molecule that has gained interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, mechanisms of action, and synthetic methodologies.

Chemical Structure and Properties

The molecular formula of the compound is C17H11ClFN4O3SC_{17}H_{11}ClFN_{4}O_{3}S, with a molecular weight of approximately 512.2 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety and a sulfonyl group linked to a chlorofluorophenyl ring. This unique combination is hypothesized to contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives containing the pyrazole moiety exhibit significant antimicrobial properties. For instance, compounds similar to 7b (a derivative of the main compound) showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The compound also displayed substantial antibiofilm activity, outperforming standard antibiotics like ciprofloxacin in biofilm formation reduction.

The mechanism underlying the antimicrobial activity appears to involve inhibition of key bacterial enzymes. Studies indicated that the compound acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual-targeting approach may enhance its efficacy against resistant strains.

Synthetic Methodologies

The synthesis of This compound involves multiple steps, including:

  • Formation of Key Intermediates : The initial step involves the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine under basic conditions to form the piperazine derivative .
  • Substitution Reactions : Subsequent reactions involve nucleophilic substitutions to introduce various functional groups, resulting in a diverse library of biologically active compounds .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological properties of this compound:

StudyFindings
Identified as a potent tyrosinase inhibitor; modifications led to increased potency compared to parent compounds.
Showed significant antimicrobial activity with low toxicity; effective against biofilm formation.
Structural analysis revealed favorable interactions with target enzymes, contributing to its biological efficacy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with structurally related molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Inferred) References
Target Compound C₁₅H₁₅ClFN₃O₂S ~355.57 3-Chloro-4-fluorophenylsulfonyl, 1-methylpyrazol-4-yl, piperidine Kinase inhibition (hypothesized)
2-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-phenyl-4,5-dihydro-1H-pyrazol-3-yl}-4-(trifluoromethyl)pyridine (Example 22, ) C₁₉H₁₆F₃N₅O₂S 435.42 Phenylsulfonyl, 1-methylpyrazol-4-yl, trifluoromethyl Not reported; potential kinase ligand
1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride () C₈H₁₅ClN₄O₂S 266.75 Piperazine, 1-methylpyrazol-4-ylsulfonyl Building block for drug synthesis
1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone () C₂₁H₁₈ClFN₆O₂ 440.86 4-Chloro-3-fluorophenyl, pyrazole, pyridinone Kinase inhibition (explicit)

Key Observations

The trifluoromethyl group in Example 22 enhances electron-withdrawing effects, which may stabilize ligand-receptor interactions .

Scaffold Differences :

  • Piperidine vs. Piperazine : The target’s piperidine scaffold (saturated six-membered ring) offers conformational rigidity, whereas piperazine () introduces additional basicity due to its second nitrogen, affecting solubility and target engagement .
  • Pyrazole Positioning : The 1-methylpyrazol-4-yl group in the target and Example 22 is a common pharmacophore in kinase inhibitors (e.g., avapritinib in ), suggesting analogous binding modes to ATP pockets .

Biological Relevance: The compound in demonstrates explicit kinase inhibitory activity, supporting the hypothesis that the target compound’s pyrazole-piperidine scaffold could serve similar purposes .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-((3-chloro-4-fluorophenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. For example, sulfonation reactions often employ dichloromethane as a solvent with sodium hydroxide for pH control, followed by sequential washing with water and brine to isolate intermediates . Column chromatography (e.g., petroleum ether/ethyl acetate systems) is critical for purifying intermediates, as described in pyrazole derivative syntheses . Yield improvements may involve microwave-assisted reactions (e.g., 30-second irradiation with POCl₃ in DMF for cyclization) .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

  • Methodological Answer : High-resolution techniques include:

  • 1H/13C-NMR to confirm substituent positions and stereochemistry .
  • HPLC for purity validation (e.g., ≥98% purity as per chromatographic protocols) .
  • X-ray crystallography for resolving crystal packing and intermolecular interactions, as demonstrated in Hirshfeld surface analyses of piperidine derivatives .

Q. How do substituents on the piperidine ring influence biological activity?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For instance:

  • Fluoro and chloro groups enhance antimicrobial activity (e.g., ≥5 mm inhibition against C. albicans) .
  • Methoxy groups on C2/C6 of piperidine improve antioxidant activity (78% DPPH scavenging at 1000 µg/mL) .
  • Pyrazole moieties contribute to kinase inhibition, as seen in dual ALK/ROS1 inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives?

  • Methodological Answer : Contradictions often arise from assay variability or substituent positioning. For example:

  • Antioxidant activity : Methoxy groups outperform cyano substituents (49% vs. 78% scavenging) .
  • Anticancer activity : Piperidine-linked spirooxindoles show divergent efficacy depending on tumor cell lines (e.g., lung vs. cervical cancer) .
  • Standardization : Use in vitro models (e.g., MTT assays ) with consistent cell lines and IC₅₀ reporting.

Q. What computational strategies are effective for predicting electronic and steric effects of the sulfonyl-fluorophenyl group?

  • Methodological Answer :

  • DFT calculations model charge distribution and frontier molecular orbitals to predict reactivity .
  • Molecular docking assesses binding affinity to targets like IκB kinase (IKKβ) .
  • Crystal structure data (e.g., dihedral angles between pyrazole and phenyl rings) guide steric strain analysis .

Q. What challenges arise when translating in vitro activity to in vivo models for this compound?

  • Methodological Answer : Key challenges include:

  • Metabolic stability : Fluorophenyl groups may reduce hepatic clearance but require CYP450 inhibition profiling .
  • BBB penetration : Piperidine derivatives with logP <3 show better CNS uptake, as seen in Alzheimer’s drug analogs .
  • Toxicity : Subacute toxicity studies in rodents are essential, as some sulfonyl derivatives exhibit hepatotoxicity .

Q. How can purification challenges (e.g., low yield of polar intermediates) be addressed?

  • Methodological Answer :

  • Acid-base extraction : Use HCl (36.5%) in aqueous phases to protonate amines, improving solubility .
  • Crystallization : Slow evaporation from dichloromethane/hexane systems yields high-purity crystals .
  • Flash chromatography : Gradient elution (e.g., 0–50% ethyl acetate in hexane) resolves polar byproducts .

Q. What functional groups are critical for dual-target inhibition (e.g., AChE and BuChE in Alzheimer’s)?

  • Methodological Answer :

  • Indole-piperidine hybrids (e.g., Donepezil analogs) achieve dual inhibition via π-π stacking with catalytic triads .
  • Sulfonyl groups enhance hydrogen bonding to serine residues in cholinesterases .
  • Pyrazole-4-yl substituents modulate selectivity, as shown in IC₅₀ shifts between AChE (nM) and BuChE (µM) .

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